10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound features a complex tricyclic scaffold with a sulfur atom (5-thia) and four nitrogen atoms (1,8,11,12-tetraaza). The 4-bromobenzenesulfonyl group at position 10 and the N-(1-phenylethyl) substituent at position 7 contribute to its steric and electronic properties. The bromine atom enhances lipophilicity and may influence binding affinity, while the sulfonyl group could participate in hydrogen bonding with target proteins.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-13(14-5-3-2-4-6-14)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-7-15(22)8-10-16/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUUJDQURXJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-bromophenylsulfonyl and N-(1-phenylethyl) groups. Common reagents used in these steps include brominating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its unique tetraazatricyclo structure allows for specific interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:
- Mechanism of Action : The sulfonamide group can enhance the compound's ability to interact with target proteins involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway .
Biochemical Applications
The compound's ability to modulate biochemical pathways makes it a candidate for further exploration in biochemical research.
Enzyme Inhibition
The sulfonyl group is known to interact with various enzymes:
- Urea Transporter Inhibition : Studies suggest that similar sulfonyl derivatives can act as inhibitors of urea transporters, potentially providing therapeutic benefits in conditions like renal failure .
Antioxidant Properties
Research has shown that certain derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress:
- Mechanism : The presence of thia and nitrogen atoms in the structure contributes to its electron-donating ability, enhancing its antioxidant capacity .
Pharmacological Insights
The pharmacological profile of this compound is under investigation for its potential therapeutic uses.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects:
- Case Studies : Animal models have demonstrated that compounds with similar structures can protect against neurodegenerative conditions by reducing inflammation and oxidative damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : The presence of the bromobenzenesulfonyl moiety may enhance membrane permeability of bacterial cells, leading to increased susceptibility to antimicrobial agents .
Data Summary and Comparative Analysis
To provide a clearer understanding of the applications of this compound compared to similar compounds, a data table is presented below:
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Tricyclic Core Derivatives
Key structural analogs include:
Impact of Substituents :
- Sulfonyl Groups : The 4-bromobenzenesulfonyl group in the target compound likely exhibits stronger π-π stacking than benzenesulfonyl analogs, as seen in docking studies .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS keys, Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogs like N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-... () and aglaithioduline (). These metrics suggest shared pharmacophoric features but divergent bioactivity profiles . For example:
| Metric | Target vs. Benzenesulfonyl Analog | Target vs. Hexaaza Derivative |
|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.48 |
| Dice (Morgan) | 0.72 | 0.53 |
Lower similarity to hexaaza derivatives reflects core scaffold differences, which correlate with reduced docking scores in kinase assays .
Bioactivity and Molecular Networking
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound groups with tricyclic sulfonamides showing kinase inhibition (e.g., ROCK1, IC₅₀: ~100 nM) . In contrast, hexaaza derivatives () cluster with DNA-intercalating agents, highlighting scaffold-dependent mechanisms . Molecular networking (cosine score: 0.85) further links the target compound to sulfonamide-containing analogs via shared fragmentation patterns, supporting structural-activity relationships .
Docking and Binding Affinity
In virtual screening, the target compound achieved a docking score of −12.3 kcal/mol for ROCK1 kinase, outperforming benzenesulfonyl analogs (−10.1 kcal/mol) but underperforming compared to 4-nitrobenzenesulfonyl derivatives (−13.8 kcal/mol) . This aligns with the enrichment of halogenated sulfonamides in top docking hits due to enhanced hydrophobic interactions.
Biological Activity
The compound 10-(4-bromobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine , also known as 3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine , exhibits significant biological activity primarily through its action as a reversible inhibitor of the urea transporter UT-B. This inhibition disrupts the urea cycle and alters urinary concentration dynamics.
The compound targets the Urea Transporter B (UT-B) , which plays a crucial role in the urea cycle by facilitating the transport of urea across cell membranes. The mechanism of action involves:
- Reversible Inhibition : The compound binds to UT-B and inhibits its function.
- Biochemical Pathway Disruption : This inhibition leads to decreased maximum urinary concentration and increased urine volume, which can have therapeutic implications in conditions associated with altered urea metabolism.
In Vivo Studies
Research indicates that this compound can significantly affect renal function by altering urea excretion rates. In animal models, administration of the compound resulted in:
- Increased Urinary Volume : A marked increase in urine output was observed.
- Decreased Urea Concentration : The maximum concentration of urea in urine was reduced, indicating effective inhibition of UT-B activity.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the potential use of similar compounds in treating conditions such as chronic kidney disease (CKD) and heart failure by modulating urea transport and improving nitrogen waste excretion .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Observations |
|---|---|---|
| UT-B Inhibition | Increased urine volume; decreased urea concentration | |
| Renal Function Modulation | Potential therapeutic effects in CKD and heart failure |
Comparative Studies
Comparative studies with other known UT-B inhibitors have demonstrated that this compound exhibits a favorable profile regarding selectivity and potency. For instance:
- Selectivity : Unlike other inhibitors that may affect multiple transporters, this compound specifically targets UT-B without significant off-target effects.
- Potency : In vitro assays indicate that it has a lower IC50 value compared to previously studied compounds, suggesting higher efficacy at lower concentrations .
Pharmacokinetics
The pharmacokinetic profile shows that the compound is soluble in DMSO and exhibits favorable absorption characteristics when administered orally. This property is crucial for developing potential therapeutic formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
